REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5].[CH3:13][C:14]([CH3:19])([CH2:17][OH:18])[CH2:15][OH:16]>>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([O:16][CH2:15][C:14]([CH3:19])([CH3:13])[CH2:17][OH:18])=[C:3]([CH:6]=1)[C:4]#[N:5]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By the reaction and treatment in the same manner as
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)OCC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |